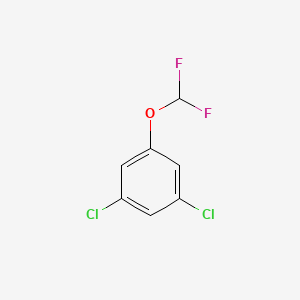

1,3-Dichloro-5-(difluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-5-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLSMGWLXCOXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712187 | |

| Record name | 1,3-Dichloro-5-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676252-17-8 | |

| Record name | 1,3-Dichloro-5-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,3-Dichloro-5-(difluoromethoxy)benzene (C8H4Cl2F2O) is an aromatic compound notable for its unique chemical structure, which includes two chlorine atoms and a difluoromethoxy group attached to a benzene ring. Its molecular weight is approximately 227.02 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and interactions with various biochemical pathways.

The structural features of this compound contribute significantly to its reactivity and biological activity. The presence of halogen atoms can influence the compound's lipophilicity, stability, and interaction with biological targets. The difluoromethoxy group is particularly relevant as it may enhance binding affinity to certain receptors or enzymes.

Research indicates that this compound interacts with specific biological targets, potentially affecting various cellular processes. Preliminary studies suggest it may modulate enzyme activity or bind to receptors involved in critical signaling pathways. These interactions are essential for understanding its pharmacological implications.

Antimicrobial Activity

In vitro studies have demonstrated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, similar compounds have shown inhibitory effects against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant strains.

Case Studies

- Antibacterial Properties : A study investigating the antibacterial efficacy of halogenated aromatic compounds found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The ID50 values for related compounds were reported as low as , suggesting that this compound could possess comparable activity .

- Cytotoxicity in Cancer Cells : In a phenotypic screening study focused on cancer cell lines, compounds similar to this compound were evaluated for their cytotoxic effects. One analog demonstrated an IC50 of against pancreatic cancer cells, indicating that this class of compounds may be useful in developing anticancer therapies .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound are critical in determining its biological activity. A comparative analysis with structurally similar compounds reveals insights into how modifications affect potency:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2,3-Dichloro-5-(difluoromethoxy)benzodifluoride | 0.95 | Contains two dichloro groups |

| 1-Bromo-4-(difluoromethoxy)benzene | 0.98 | Substituted bromine instead of chlorine |

| 1,3-Dibromo-5-(trifluoromethoxy)benzene | 0.95 | Contains bromine and trifluoromethoxy |

| 3-(Trifluoromethoxy)bromobenzene | 0.98 | Features trifluoromethoxy group |

| 2,3-Dichloro-5-(trifluoromethyl)benzodifluoride | 0.95 | Incorporates trifluoromethyl instead of difluoro |

This table illustrates how variations in substituents can lead to differing biological activities and affinities for target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,3-dichloro-5-(difluoromethoxy)benzene can be contrasted with several analogous compounds, as detailed below.

Substituent Variation: Chloromethyl vs. Difluoromethoxy

- 1,3-Dichloro-5-(chloromethyl)benzene (CAS 3290-06-0)

- Molecular Formula : C₇H₅Cl₃

- Molecular Weight : 195.47 g/mol

- Physical State : Solid (melting point 35–37°C)

- Key Differences : The chloromethyl (-CH₂Cl) group is less electronegative than difluoromethoxy, leading to lower stability under hydrolytic conditions. This compound is often used as a precursor in alkylation reactions, whereas the difluoromethoxy variant may serve as a directing group in electrophilic substitutions due to its electron-withdrawing nature .

Heterocyclic Analogues

- 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7)

- Molecular Formula : C₆H₂Cl₂F₃N

- Molecular Weight : 216.0 g/mol

- Key Differences : The pyridine ring introduces nitrogen, enhancing electron-deficient character and altering reactivity in nucleophilic substitutions. The trifluoromethyl (-CF₃) group is more electron-withdrawing than difluoromethoxy, increasing resistance to oxidation but reducing solubility in polar solvents .

Fluorinated Alkyl/Aryl Substituents

- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

- Key Differences : The trifluoropropenyl group introduces steric bulk and π-bond conjugation, favoring cycloaddition reactions (e.g., in isoxazoline insecticide synthesis). This contrasts with the linear reactivity of the difluoromethoxy group, which is more suited for SNAr (nucleophilic aromatic substitution) pathways .

Halogen and Alkoxy Variations

- The trifluoromethoxy (-OCF₃) group further increases electron withdrawal, making this compound more reactive in Ullmann or Buchwald-Hartwig couplings than the difluoromethoxy analogue .

Multi-Halogenated Derivatives

- 2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene (CAS 214774-60-4)

- Molecular Formula : C₈H₂Cl₇F

- Molecular Weight : 377.2 g/mol

- Key Differences : The high chlorine content increases lipophilicity and thermal stability but limits solubility in organic solvents. This compound’s polyhalogenated structure is tailored for extreme environments, unlike the more balanced electronic profile of the difluoromethoxy derivative .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

Reactivity in Synthesis :

- The difluoromethoxy group in this compound enhances regioselectivity in SNAr reactions compared to methoxy or chloromethyl analogues due to its moderate electron-withdrawing effect .

- Trifluoromethyl and bromine substituents (e.g., in 1,3-dibromo-5-(trifluoromethoxy)benzene) increase oxidative stability but require harsher reaction conditions for functionalization .

Biological Activity :

Commercial Viability :

- This compound is priced at €962.00/g (), reflecting its niche applications, whereas chloromethyl derivatives are bulk-produced for general synthesis .

Preparation Methods

Halogenation of Benzene Ring

The initial step involves halogenation, typically chlorination, to introduce chlorine atoms at the 1 and 3 positions of the benzene ring. This is commonly achieved by:

- Using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3).

- Controlling temperature and solvent polarity to favor substitution at meta positions relative to existing substituents.

This step yields 1,3-dichlorobenzene or a suitably substituted intermediate for further functionalization.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is introduced through specialized fluorination reactions, often involving:

- Reaction of the chlorinated aromatic intermediate with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium carbonate (K2CO3).

- This nucleophilic substitution replaces a suitable leaving group (e.g., hydroxyl or phenol) on the aromatic ring with the difluoromethoxy moiety.

This step requires precise control of reaction conditions (temperature, solvent, base strength) to maximize the yield of the desired difluoromethoxy-substituted product and minimize side reactions.

Alternative Synthetic Routes

Some advanced methods include:

- Electrophilic aromatic substitution followed by difluoromethylation using difluoromethylating agents.

- Use of intermediate salts that facilitate difluoromethoxy group introduction with improved yields (~76%) and scalability, avoiding complex chromatographic purification steps.

Such methods enhance overall efficiency and are suitable for industrial-scale synthesis.

Analytical Characterization and By-Product Identification

During synthesis, by-products commonly form due to incomplete substitution or side reactions. Analytical techniques employed include:

- Gas Chromatography–Mass Spectrometry (GC–MS) for identification of the target compound and impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for structural elucidation.

- Gas Chromatography with Atomic Emission Detection (GC–AED) to detect heteroatoms and determine empirical formulas of by-products.

These methods enable identification of four major by-products in exploratory syntheses, facilitating optimization of reaction conditions to improve purity and yield.

Comparative Data Table of Preparation Parameters

Research Findings and Optimization Insights

- The electron-withdrawing halogen substituents stabilize intermediates during electrophilic substitution, enhancing regioselectivity.

- Introducing the difluoromethoxy group after chlorination prevents undesired side reactions and improves yield.

- Recent patented methods have improved yields of difluoromethoxy introduction to approximately 76%, surpassing older methods with yields near 52%, by employing intermediate salts and avoiding chromatographic purification.

- Analytical studies reveal that controlling reaction parameters can minimize four major impurities, improving the overall product purity.

Q & A

Q. What are the standard synthetic routes for 1,3-dichloro-5-(difluoromethoxy)benzene, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Wittig reactions or Grignard reagent-mediated coupling . For example, a modified Wittig reaction using 3,5-dichlorophenyl derivatives and trifluoropropenyl reagents under mild conditions (room temperature, dichloroethane solvent) achieves high yields (~89%) . Optimization involves:

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., δ 7.50 ppm for aromatic protons, δ 44.1 ppm for methylsulfinyl groups) .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., m/z 237.05 for CHBrFO derivatives) .

- Infrared (IR) spectroscopy : C-F stretches (~1150–1250 cm) and C-Cl vibrations (~550–750 cm) validate functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Halogenated waste containers are mandatory due to chlorine/fluorine content .

- Thermal stability : Monitor melting points (e.g., 71–73°C for sulfoxide derivatives) to prevent decomposition during storage .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Computational analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps. For example, 2,4-difluoromethoxy analogs show gaps of ~5.2 eV, suggesting moderate electrophilicity .

- Experimental validation : Compare reactivity in nitration/sulfonation reactions. Electron-withdrawing -CF groups meta-direct substitutions, while -OCHF alters regioselectivity .

Q. How can discrepancies in NMR data for derivatives be resolved during structural elucidation?

Methodological Answer:

- Decoupling experiments : Use H-C HSQC/HMBC to assign overlapping aromatic signals (e.g., δ 7.44–7.50 ppm in CDCl) .

- Isotopic labeling : Deuterated analogs (e.g., 3,5-difluorobenzoic-d acid) simplify splitting patterns .

- X-ray crystallography : Resolve ambiguities for crystalline derivatives (e.g., sulfoximine analogs with 44.1 ppm C shifts) .

Q. What strategies mitigate competing side reactions in the synthesis of aryl-sulfinyl derivatives?

Methodological Answer:

Q. How does this compound interact with the aryl hydrocarbon receptor (AhR), and what assays validate this interaction?

Methodological Answer:

- AhR binding assays : Use luciferase reporter gene assays in HepG2 cells. The compound’s π-π stacking with AhR’s hydrophobic pocket enhances binding (IC ~10 µM) .

- Gene expression profiling : RT-qPCR confirms upregulation of CYP1A1 and NQO1, indicating AhR activation .

- Competitive inhibition : Co-treatment with α-naphthoflavone (AhR antagonist) reverses transcriptional activity .

Q. What are the implications of fluorinated substituents on the compound’s metabolic stability in biological systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.